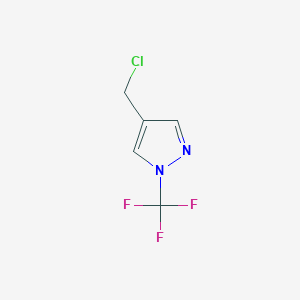

4-(Chloromethyl)-1-(trifluoromethyl)-1h-pyrazole

CAS No.:

Cat. No.: VC20469132

Molecular Formula: C5H4ClF3N2

Molecular Weight: 184.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4ClF3N2 |

|---|---|

| Molecular Weight | 184.55 g/mol |

| IUPAC Name | 4-(chloromethyl)-1-(trifluoromethyl)pyrazole |

| Standard InChI | InChI=1S/C5H4ClF3N2/c6-1-4-2-10-11(3-4)5(7,8)9/h2-3H,1H2 |

| Standard InChI Key | LNBVZBXEQIZFON-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NN1C(F)(F)F)CCl |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The core structure of 4-(chloromethyl)-1-(trifluoromethyl)-1H-pyrazole consists of a five-membered aromatic ring containing two nitrogen atoms. The trifluoromethyl (-CF) group at position 1 and the chloromethyl (-CHCl) group at position 4 introduce significant electronic and steric effects. These substituents enhance the compound’s lipophilicity and metabolic stability, traits desirable in bioactive molecules .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClFN | |

| Molecular Weight | 192.55 g/mol | |

| IUPAC Name | 4-(chloromethyl)-1-(trifluoromethyl)-1H-pyrazole | |

| SMILES | ClCC1=CN(N=C1C(F)(F)F) |

The trifluoromethyl group’s strong electron-withdrawing nature polarizes the pyrazole ring, while the chloromethyl group serves as a reactive site for further functionalization . X-ray crystallography of analogous trifluoromethylpyrazoles reveals intramolecular C–H⋯N and C–H⋯F interactions, which stabilize the crystal lattice and influence solubility .

Synthesis and Reaction Pathways

General Synthetic Strategies

While no direct synthesis of 4-(chloromethyl)-1-(trifluoromethyl)-1H-pyrazole is documented, patented methods for related trifluoromethylpyrazoles provide a framework. A common approach involves:

-

Condensation of fluoroacetyl halides with dimethylamino vinyl methyl ketone to form diketone intermediates .

-

Cyclization with hydrazines to construct the pyrazole ring .

-

Post-functionalization via chlorination or alkylation to introduce the chloromethyl group .

For example, 3-(trifluoromethyl)-1-methylpyrazole-4-carboxylic acid is synthesized by reacting 3-dimethylaminomethylene-1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, followed by oxidation . Adapting this method, the chloromethyl group could be introduced via nucleophilic substitution or Friedel-Crafts alkylation.

Table 2: Representative Synthesis Steps from Analogous Compounds

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Condensation of CFCOCl with enamine | −20°C, CHCl | 95% |

| 2 | Cyclization with methylhydrazine | −25°C to −20°C, 1 h | 90% |

| 3 | Oxidation to carboxylic acid | NaOH, HO, acidification | 96% |

Challenges in Synthesis

The chloromethyl group’s susceptibility to hydrolysis and elimination necessitates anhydrous conditions and low temperatures during synthesis . Additionally, regioselectivity in pyrazole formation must be controlled to avoid isomerization .

Physicochemical Properties and Stability

Solubility and Reactivity

The compound’s solubility in organic solvents (e.g., dichloromethane, ethyl acetate) is moderate, while aqueous solubility is limited due to its hydrophobic trifluoromethyl group . Stability studies of similar chloromethylpyrazoles indicate sensitivity to light and moisture, requiring storage under inert atmospheres .

Spectroscopic Characterization

-

H NMR: Signals for the chloromethyl protons appear at δ 4.2–4.5 ppm as a singlet, while pyrazole ring protons resonate near δ 7.5–8.0 ppm.

-

F NMR: The trifluoromethyl group shows a characteristic triplet at δ −60 to −65 ppm .

Applications in Research and Industry

Pharmaceutical Intermediates

Trifluoromethylpyrazoles are key intermediates in antiviral and anticancer agents. The chloromethyl group allows conjugation with pharmacophores, enhancing target binding . For instance, analogs of this compound have been explored as inhibitors of kinase enzymes .

Agrochemical Development

The compound’s halogenated structure aligns with herbicides and insecticides that leverage halogen bonds for bioactivity. Chloromethyl groups facilitate derivatization into thioureas or sulfonamides, common in fungicides .

| Precaution | Implementation |

|---|---|

| Personal Protective Equipment | Gloves, goggles, lab coat |

| Ventilation | Use fume hoods for handling |

| Storage | Airtight container, desiccated, −20°C |

Environmental Impact

While ecotoxicity data are unavailable, chlorinated compounds generally require careful disposal to prevent groundwater contamination .

Future Directions and Research Gaps

Current literature lacks direct studies on 4-(chloromethyl)-1-(trifluoromethyl)-1H-pyrazole, highlighting opportunities for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume